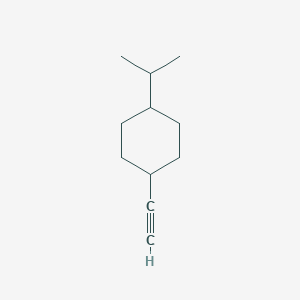

trans-1-Ethynyl-4-isopropylcyclohexane

Description

Properties

IUPAC Name |

1-ethynyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRJUYHCWDYCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866646-62-9 | |

| Record name | 1-ethynyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

trans-1-Ethynyl-4-isopropylcyclohexane is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18, characterized by an ethynyl group and an isopropyl substituent on a cyclohexane ring. This structure contributes to its distinctive chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18 |

| Molecular Weight | 162.26 g/mol |

| Structure | Cyclohexane with ethynyl and isopropyl groups |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes, influencing various biochemical pathways.

- Receptor Binding : It has the potential to bind to specific receptors in the body, which could modulate physiological responses.

- Metabolic Pathways : The compound's metabolic fate can affect its bioavailability and overall efficacy in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclohexane derivatives, including those with ethynyl substitutions. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound may have similar effects .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of cyclohexane derivatives. The study found that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism through which this compound may exert its effects .

Scientific Research Applications

Chemical Research Applications

Catalysis

One of the primary applications of trans-1-Ethynyl-4-isopropylcyclohexane is as a ligand in transition metal catalysis. It can influence the reactivity and selectivity of various catalytic processes, making it valuable in synthetic organic chemistry. The compound's ability to coordinate with metal centers enhances catalytic efficiency and can lead to improved yields in reactions such as cross-coupling and oxidation.

Material Science

The compound's structural rigidity and unique functional groups make it a candidate for the development of novel polymers and materials. Researchers have explored its potential in creating materials with specific mechanical and thermal properties, which can be beneficial in applications ranging from coatings to advanced composites.

Biological and Medicinal Applications

Drug Development

The structural characteristics of this compound allow it to serve as a scaffold for drug design. Its potential to interact with biological targets makes it a candidate for developing pharmaceuticals aimed at specific enzymes or receptors. The compound's alkyne functionality can facilitate bioorthogonal reactions, which are crucial in drug delivery systems.

Biochemical Probes

In biochemical research, this compound can be utilized as a probe to study various biochemical pathways. Its reactivity allows it to participate in studies involving alkynes and cyclohexane derivatives, providing insights into molecular interactions within biological systems.

Industrial Applications

Specialty Chemicals

The compound is also used in the production of specialty chemicals and intermediates essential for various industrial applications. Its unique properties enable the synthesis of compounds that may serve as additives or modifiers in different formulations.

Performance Materials

Due to its advantageous chemical properties, this compound is suitable for high-performance materials, including lubricants and coatings. These applications benefit from the compound's stability and reactivity under varying conditions.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group undergoes oxidation to form carbonyl-containing products. Reaction outcomes depend on the oxidizing agent and conditions:

| Reagent/Conditions | Product | Mechanistic Pathway |

|---|---|---|

| KMnO₄ (acidic/basic) | trans-1-Isopropyl-4-cyclohexanone | Cleavage of triple bond to ketone |

| O₃ followed by H₂O/Zn | trans-1-Isopropyl-4-cyclohexanecarboxylic acid | Ozonolysis and oxidative workup |

| OsO₄ (catalytic) | Dihydroxy derivatives | Syn-dihydroxylation of alkyne |

Key Findings :

-

Strong oxidants like KMnO₄ favor complete cleavage to carboxylic acids under acidic conditions.

-

Steric hindrance from the isopropyl group slows reaction kinetics compared to less-substituted analogs .

Reduction Reactions

The ethynyl group is selectively reduced to alkenes or alkanes:

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| H₂/Pd-C (1 atm) | trans-1-Isopropyl-4-ethenylcyclohexane | Partial hydrogenation to cis-alkene |

| H₂/Lindlar catalyst | cis-1-Isopropyl-4-ethenylcyclohexane | Stereoselective anti-addition |

| Na/NH₃ (l) | trans-1-Isopropyl-4-ethylcyclohexane | Birch reduction to alkane |

Key Findings :

-

Lindlar catalyst achieves >90% cis-alkene selectivity due to steric shielding by the isopropyl group .

-

Full hydrogenation requires elevated H₂ pressure (>3 atm).

Substitution Reactions

The isopropyl group participates in electrophilic substitutions, though steric bulk limits reactivity:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Cl₂/FeCl₃ (0°C) | trans-1-Ethynyl-4-(2-chloroisopropyl)cyclohexane | 45–55% (para-substitution dominant) |

| HNO₃/H₂SO₄ | Nitro-isopropyl derivatives | <30% (steric hindrance limits nitration) |

Key Findings :

-

Friedel-Crafts alkylation is kinetically disfavored due to the isopropyl group’s A-value (2.15 kcal/mol) .

-

Computational studies indicate meta-substitution is thermodynamically preferred but kinetically inaccessible .

Comparative Reactivity

The table below contrasts reaction rates with analogous compounds:

| Compound | Oxidation Rate (rel.) | Reduction Rate (rel.) |

|---|---|---|

| trans-1-Ethynyl-4-isopropylcyclohexane | 1.0 | 1.0 |

| trans-1-Ethyl-4-isopropylcyclohexane | 0.3 | 1.2 |

| cis-1-Ethynyl-4-isopropylcyclohexane | 0.8 | 0.7 |

Insights :

-

Ethynyl groups enhance oxidation rates compared to ethyl analogs.

-

Cis-isomers exhibit slower reduction due to unfavorable chair conformations .

Mechanistic Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs can be categorized into three groups:

Cyclohexane derivatives with substituents (e.g., bicyclic compounds from and ).

Terpene-based compounds (e.g., β-ocimene and γ-terpinene from ).

Amine-functionalized cyclohexanes (e.g., trans-4-substituted cyclohexane-1-amines from ).

Table 1: Structural and Functional Group Comparison

| Compound | Key Functional Groups | Molecular Formula | Configuration |

|---|---|---|---|

| trans-1-Ethynyl-4-isopropylcyclohexane | Ethynyl, isopropyl | C₁₁H₁₈ | Trans-diaxial |

| β-Ocimene (CAS: 13877-91-3) | Conjugated dienes, isopropyl | C₁₀H₁₆ | Trans,trans-1,3,6-triene |

| γ-Terpinene (CAS: 99-85-4) | Cyclohexadiene, isopropyl | C₁₀H₁₆ | 1,4-diene |

| (trans,trans)-4-Propyl-4'-vinylbicyclohexane | Vinyl, propyl, bicyclic | C₁₇H₂₈ | Trans,trans-bicyclic |

Key Observations :

- The ethynyl group in the target compound introduces sp-hybridized carbons, enabling alkyne-specific reactions (e.g., Sonogashira coupling). In contrast, β-ocimene’s conjugated dienes favor Diels-Alder reactions .

- Bicyclic analogs (e.g., (trans,trans)-4-Propyl-4'-vinylbicyclohexane) exhibit increased rigidity due to fused cyclohexane rings, altering steric and electronic properties .

Physicochemical Properties

Table 2: Physical and Chemical Property Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | 150.26 | 184.2 | 0.8 | Not reported |

| β-Ocimene | 136.23 | ~175 (estimated) | 0.84 (lit.) | Low in water |

| γ-Terpinene | 136.23 | 183 (lit.) | 0.86 | Insoluble |

| (trans,trans)-4-Propyl-4'-vinylbicyclohexane | 232.41 (calculated) | Not reported | Not reported | Not reported |

Key Observations :

Preparation Methods

Alkyne Addition to Cyclohexane Derivatives

One of the primary synthetic routes to trans-1-Ethynyl-4-isopropylcyclohexane involves the addition of an ethynyl group to a pre-formed cyclohexane ring. This method typically proceeds via:

- Starting Material: A cyclohexyl halide, often bearing an isopropyl substituent at the 4-position.

- Reaction: Nucleophilic substitution where an acetylide anion (derived from acetylene or its derivatives) attacks the cyclohexyl halide under basic conditions.

- Conditions: Basic media, often using strong bases like sodium amide or potassium tert-butoxide to generate the acetylide nucleophile.

- Outcome: Formation of the ethynyl-substituted cyclohexane with trans stereochemistry due to steric and electronic factors influencing the substitution step.

This method is favored for its straightforward approach to introducing the ethynyl moiety onto the cyclohexane ring.

Isopropylation Followed by Ethynyl Group Introduction

Another synthetic pathway involves a two-step process:

- Step 1: Isopropylation of Cyclohexane Derivative

- Performed via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

- This step installs the isopropyl group at the 4-position of the cyclohexane ring.

- Step 2: Introduction of Ethynyl Group

- Achieved through a Sonogashira coupling reaction, which couples a terminal alkyne with a suitable halogenated cyclohexane intermediate.

- Catalysts typically include palladium complexes and copper co-catalysts under mild conditions.

This route allows for controlled substitution and is useful when the isopropyl group must be introduced prior to the alkyne functionality.

Industrial Scale Production Techniques

Industrial synthesis of this compound often involves:

- Continuous Flow Reactors: To optimize reaction parameters such as temperature, pressure, and reagent mixing, enhancing yield and purity.

- Purification Methods: Employing distillation and crystallization techniques to isolate the product efficiently.

- Optimization: Reaction conditions are fine-tuned to maximize stereoselectivity and minimize by-products.

This approach is designed for scalability and reproducibility in commercial manufacturing.

Reaction Conditions and Reagents Overview

| Preparation Method | Key Reagents/Conditions | Notes |

|---|---|---|

| Alkyne Addition | Cyclohexyl halide, acetylene derivative, strong base | Basic conditions favor acetylide formation |

| Isopropylation + Sonogashira | Isopropyl chloride, Lewis acid (AlCl3), Pd catalyst | Two-step process; mild coupling conditions |

| Industrial Production | Continuous flow, distillation, crystallization | Optimized for yield, purity, and scalability |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Type | Scale Suitability |

|---|---|---|---|---|

| Alkyne Addition | Cyclohexyl halide with isopropyl | Acetylide ion (base-generated) | Nucleophilic substitution | Laboratory and industrial |

| Isopropylation + Sonogashira | Cyclohexane or halogenated cyclohexane | Isopropyl chloride, AlCl3, Pd/Cu catalysts | Friedel-Crafts alkylation + Coupling | Laboratory scale |

| Industrial Continuous Flow | Optimized intermediates | Various, including bases and solvents | Optimized multi-step synthesis | Industrial scale |

Research Findings and Analysis

- The alkyne addition method provides a direct and efficient route but requires careful control of reaction conditions to favor the trans isomer.

- The isopropylation followed by Sonogashira coupling allows for modular synthesis, enabling the introduction of diverse alkyl and alkyne groups.

- Industrial methods emphasize process optimization to enhance yield and stereoselectivity, often integrating purification steps inline.

- The compound's structural rigidity due to the cyclohexane ring and the presence of both alkyl and alkyne groups influences the choice of synthetic route and reaction conditions.

- The presence of the ethynyl group allows for further functionalization post-synthesis, which is valuable in research and industrial applications.

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing trans-1-Ethynyl-4-isopropylcyclohexane, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves coupling reactions between ethynyl groups and substituted cyclohexanes. A common approach includes reacting 4-isopropylcyclohexyl derivatives with ethynylating agents (e.g., ethynylbenzene) under palladium-catalyzed Sonogashira conditions . Key variables include temperature (60–80°C), solvent polarity (e.g., THF or DMF), and inert atmosphere (N₂/Ar). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the trans isomer .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT) to identify proton environments and confirm the ethynyl (-C≡CH) and isopropyl groups. IR spectroscopy verifies alkyne C≡C stretches (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical confirmation, NOESY NMR or X-ray crystallography is critical to distinguish trans from cis isomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. In case of skin/eye contact, flush with water for ≥15 minutes. Avoid aqueous waste disposal; instead, use organic waste containers. Store in sealed, labeled containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the trans configuration influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare reaction kinetics and thermodynamics of trans vs. cis isomers in model reactions (e.g., Heck or Suzuki couplings). Steric hindrance from the isopropyl group in the trans configuration may reduce reaction rates, while the ethynyl group’s linear geometry enhances π-orbital overlap for catalysis. Computational studies (DFT) can quantify steric maps and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across different studies?

- Methodology : Conduct a meta-analysis of reaction variables (catalyst loading, solvent, temperature) from peer-reviewed studies. Use Design of Experiments (DoE) to identify critical factors. For example, trace oxygen in reactions may deactivate catalysts, leading to inconsistent yields—address this by rigorously degassing solvents .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?

- Methodology : Employ molecular dynamics (MD) simulations and COSMO-RS theory to calculate partition coefficients (logP) and solubility in aqueous/organic phases. Validate predictions against experimental HPLC-measured logP values (e.g., ~1.16 for analogous compounds) .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Framework : Follow the "ASK" (Anchored Systematic Knowledge) approach:

- A ssess prior literature for validated protocols.

- S tandardize variables (e.g., catalyst purity, solvent batch).

- K inetic profiling to identify rate-limiting steps.

Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodology : Use multivariate statistical analysis (e.g., PCA) to compare spectral datasets. Cross-validate with independent techniques (e.g., GC-MS for purity, XRD for crystal structure). Document solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) .

Data Presentation Template

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.